molecular formula C6H7N3O2 B1328884 5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid CAS No. 914637-58-4

5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid

Cat. No.: B1328884
CAS No.: 914637-58-4
M. Wt: 153.14 g/mol
InChI Key: HIBFOENIPBTPGJ-UHFFFAOYSA-N
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Description

5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid is a heterocyclic compound with the molecular formula C6H5N3O2 and a molecular weight of 151.12 g/mol This compound is characterized by its imidazo[1,2-b]pyrazole core structure, which is a fused ring system containing both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-pyrazole with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-b]pyrazole ring system. The resulting intermediate is then oxidized to yield this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-b]pyrazole core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-b]pyrazole derivatives.

Scientific Research Applications

5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with a similar fused ring system.

    Pyrazolo[1,5-a]pyrimidine: A compound with a pyrazole ring fused to a pyrimidine ring.

    Indole: A bicyclic compound with a fused benzene and pyrrole ring.

Uniqueness

5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

914637-58-4

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

InChI

InChI=1S/C6H7N3O2/c10-6(11)4-3-5-7-1-2-9(5)8-4/h3,7H,1-2H2,(H,10,11)

InChI Key

HIBFOENIPBTPGJ-UHFFFAOYSA-N

SMILES

C1=CNN2C1=NC(=C2)C(=O)O

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)O)N1

Origin of Product

United States

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